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molecular formula C12H14N2O B8731264 3,4,6,7,8,9-Hexahydro-6,9-methanopyrazino[1,2-a]indol-1(2H)-one

3,4,6,7,8,9-Hexahydro-6,9-methanopyrazino[1,2-a]indol-1(2H)-one

Cat. No. B8731264
M. Wt: 202.25 g/mol
InChI Key: NVGGBEDXXJEWCW-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

To a solution of ethyl 3-(2-aminoethyl)-3-azatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylate (334e) (1.8 g, 7.2 mmol) in ethanol (40 mL) was added sodium meth-oxide (2.5 g, 36 mmol). The mixture was heated at 65° C. for 12 hours. It was then cooled to room temperature. The solvent was evaporated to dryness. The residue was purified by column chromatography eluting with 20:1 methylene chloride/methanol to give 334f as a brown solid (800 mg, 53%). MS: [M+H]+ 203.
Name
ethyl 3-(2-aminoethyl)-3-azatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
sodium meth-oxide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[C:12]([C:13](OCC)=[O:14])=[CH:11][C:10]2[CH:9]3[CH2:18][CH:6]([CH2:7][CH2:8]3)[C:5]1=2.C[O-].[Na+]>C(O)C>[CH:6]12[CH2:18][CH:9]([CH2:8][CH2:7]1)[C:10]1[CH:11]=[C:12]3[N:4]([CH2:3][CH2:2][NH:1][C:13]3=[O:14])[C:5]2=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(2-aminoethyl)-3-azatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylate
Quantity
1.8 g
Type
reactant
Smiles
NCCN1C=2C3CCC(C2C=C1C(=O)OCC)C3
Name
sodium meth-oxide
Quantity
2.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 20:1 methylene chloride/methanol

Outcomes

Product
Name
Type
product
Smiles
C12C=3N4CCNC(C4=CC3C(CC1)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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